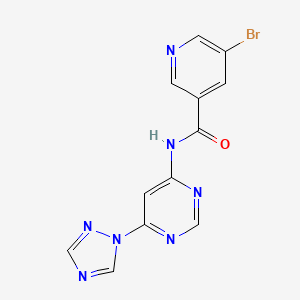

N-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)-5-溴烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

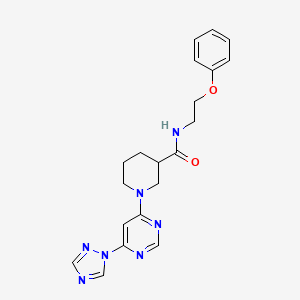

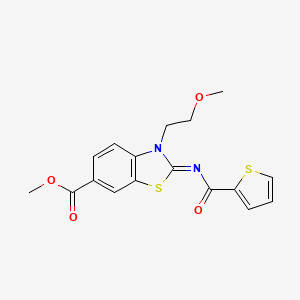

The compound N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is a chemical entity that appears to be a hybrid molecule combining a pyrimidine and a triazole ring. Such hybrid structures are of significant interest due to their potential biological activities, including antibacterial, antiviral, and antineoplastic properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, which can provide insights into the chemical and physical properties, synthesis, and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the selective alkylation of pyrimidinones using brominated compounds as alkylating agents. The selectivity towards the N- or O-regioisomer is influenced by the substituent at the 6-position of the pyrimidine ring. This method allows for the preparation of isomers in high yields, ranging from 60-95%. Subsequent cyclocondensation with nitrogen dinucleophiles can lead to the formation of pyrimidine-azole conjugates . Although the exact synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized by various techniques, including 1H NMR, 13C NMR, and single crystal X-ray diffraction. These compounds often crystallize in the triclinic system and exhibit intramolecular hydrogen bonding, which stabilizes their molecular conformation. The crystal structures can form supramolecular networks through intermolecular hydrogen bonds . These structural analyses provide a foundation for understanding the molecular conformation and stability of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide, they do mention the reactivity of similar compounds. The presence of azole and pyrimidine rings in these molecules can lead to a variety of chemical reactions, particularly those involving nucleophilic substitution and cycloaddition, which are common in the synthesis of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using density functional theory (DFT) calculations. These studies include the optimization of molecular geometry, Mulliken population analyses on atomic charges, and the investigation of HOMO-LUMO energy levels. Theoretical calculations also provide insights into the molecular electrostatic potential, chemical reactivity, and thermodynamic properties at different temperatures. Such computational analyses are crucial for predicting the behavior and reactivity of the compound under various conditions .

科学研究应用

合成和生物活性

N-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)-5-溴烟酰胺属于 1,2,4-三唑并[1,5-a]嘧啶类化合物。这些化合物因其生物活性而被广泛研究。研究表明,由于这些化合物具有抗病毒和抗肿瘤特性,因此在治疗多种疾病方面表现出显着的潜力。例如,Petrie 等人 (1985) 的一项研究表明,某些与 N-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)-5-溴烟酰胺在结构上相关的吡唑并[3,4-d]嘧啶核糖核苷在体外对麻疹表现出显着的活性,对白血病表现出中等的抗肿瘤活性 (Petrie 等人,1985)。

抗哮喘和抗炎特性

与所讨论的化学结构密切相关的三唑并[1,5-c]嘧啶的合成和评估显示出作为抗哮喘剂的潜力。Medwid 等人 (1990) 发现这些化合物是有效的介质释放抑制剂,表明在治疗哮喘和相关炎性疾病方面具有潜在应用 (Medwid 等人,1990)。

抗菌和抗真菌应用

吡唑并[3,4-d]嘧啶和三唑并[1,5-c]嘧啶的几种衍生物已被合成,并发现具有抗菌和抗真菌特性。Abunada 等人 (2008) 的一项研究报告了新化合物的合成,包括三唑并[1,5-c]嘧啶,它们表现出显着的抗菌活性 (Abunada 等人,2008)。

农业应用

该化学类别中的化合物也因其在农业中的应用而被探索,特别是作为植物生长缓释剂。Grossmann (1990) 讨论了使用三唑和嘧啶衍生物(如 N-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)-5-溴烟酰胺)作为生理研究的工具,特别是用于了解植物中萜类代谢的调节 (Grossmann,1990)。

作用机制

Target of Action

Compounds containing 1,2,3-triazole rings, such as this one, have been found to interact with a broad range of biological targets . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .

Mode of Action

It’s known that 1,2,3-triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacological properties .

Biochemical Pathways

1,2,3-triazole derivatives have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . This suggests that the compound might have good bioavailability due to its synthetic accessibility.

Result of Action

Given the broad range of biological activities exhibited by 1,2,3-triazole derivatives , it can be inferred that the compound might have diverse molecular and cellular effects.

Action Environment

The stability of 1,2,3-triazole derivatives in various environments might be inferred from their wide use in medicinal chemistry .

安全和危害

未来方向

Future research on this compound could involve elucidating its synthesis, characterizing its physical and chemical properties, determining its reactivity, and evaluating its potential biological activity. Such studies could provide valuable insights into the potential applications of this compound in areas such as medicinal chemistry .

属性

IUPAC Name |

5-bromo-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN7O/c13-9-1-8(3-14-4-9)12(21)19-10-2-11(17-6-16-10)20-7-15-5-18-20/h1-7H,(H,16,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISMTJXPFMFCIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(=O)NC2=CC(=NC=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-5-bromonicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B3013926.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B3013929.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B3013930.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B3013931.png)

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013932.png)

![2-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B3013936.png)

![2-[3-(4-Fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B3013937.png)

![5-(butylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013944.png)